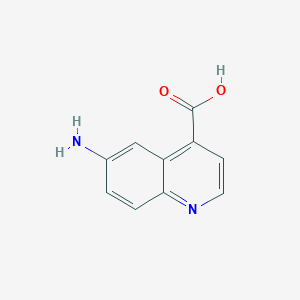

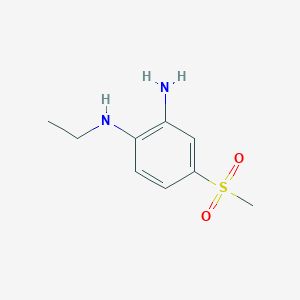

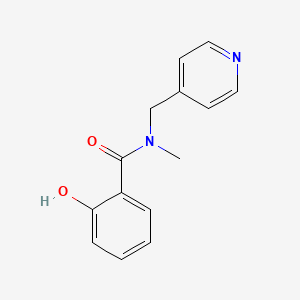

6-Aminoquinoline-4-carboxylic acid

Overview

Description

6-Aminoquinoline-4-carboxylic acid is a compound that has been studied for its various properties . It is a well-known reagent used to derivatize amino acids into their aminoquinolyl carbamate analogs .

Synthesis Analysis

The synthesis of this compound involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .Chemical Reactions Analysis

This compound exhibits a broad range of chemical and biological behavior . The absorption and emission spectra of 6-aminoquinoline in solvents have been estimated by TD-DFT coupled with the PCM model . The LUMO and HOMO were localized on the entire molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been explored using various methods . The compound’s properties such as polarizability, first-order hyperpolarizability, and dipole moment were computed using different hybrid functionals .Scientific Research Applications

Synthesis and Structural Analysis

6-Aminoquinoline-4-carboxylic acid is a versatile chemical used in various synthetic processes. Couturier and Le (2006) reported the efficient synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester, highlighting the practicality of large-scale production starting from commercially available quinolinecarboxylic acid. The synthesis involved a mild conversion of a quinoline N-oxide to a 2-aminoquinoline, emphasizing the importance of developing safe and reliable processes in chemical synthesis (Couturier & Le, 2006).

Role in Medicinal Chemistry

In medicinal chemistry, this compound derivatives play a crucial role. For instance, Gao et al. (2015) synthesized Compound 6, which comprises two isoquinoline-3-carboxylic acids and a benzoic acid. This compound showed promising results in anti-tumor activity, indicating that incorporating multiple isoquinoline-3-carboxylic acid moieties in the same molecule could be a valuable strategy for designing anti-tumor drugs (Gao et al., 2015).

Material Sciences and Corrosion Inhibition

This compound also finds applications in material sciences, particularly in corrosion inhibition. Patel et al. (2012) investigated the inhibitive effect of 2-aminoquinoline-6-carboxylic acid (AQC) against mild steel corrosion in hydrochloric acid solutions. Their study revealed that AQC is an excellent corrosion inhibitor, showcasing the potential of this compound in industrial applications to protect metals against corrosion (Patel et al., 2012).

Mechanism of Action

Target of Action

It is known that 4-aminoquinolines, a class to which this compound belongs, have been important drugs for the control and eradication of malaria .

Mode of Action

They also depress respiration and cause diplopia, dizziness, and nausea .

Biochemical Pathways

Quinoline, a core structure in this compound, is known to have a broad spectrum of bioactivity and has been used as a core template in drug design .

Pharmacokinetics

Due to the weak base properties of 4-aminoquinolines, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .

Result of Action

A computational study based on the dft/td-dft approach was performed to explore various properties of 6-aminoquinoline, a related compound .

Action Environment

It is known that the synthesis of quinoline derivatives has been carried out using various protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Safety and Hazards

Future Directions

6-Aminoquinoline-4-carboxylic acid has been found to enhance UV detection of amino acids and provide a fluorescent derivative for further enhanced detection . It has also been found to enhance mass spectrometry (MS) detection . Future research may focus on exploring these properties further and developing new applications for this compound .

Biochemical Analysis

Biochemical Properties

6-Aminoquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting DNA replication and transcription . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for its antimicrobial and antimalarial activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interfere with the signaling pathways involved in cell proliferation and apoptosis, leading to altered cell growth and survival . Furthermore, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby modulating the cellular response to these conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. Additionally, this compound can interact with DNA and RNA, disrupting their structure and function . These interactions can result in the inhibition of gene expression and protein synthesis, contributing to its antimicrobial and antimalarial effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors that influence its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit potent antimicrobial and antimalarial activities with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites . The interactions of this compound with metabolic enzymes are crucial for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester this compound within specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, where it exerts its biological effects . The localization of this compound within these compartments can influence its activity and function, contributing to its overall therapeutic potential .

properties

IUPAC Name |

6-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHIJZQFESWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656516 | |

| Record name | 6-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859924-25-7 | |

| Record name | 6-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)

![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)